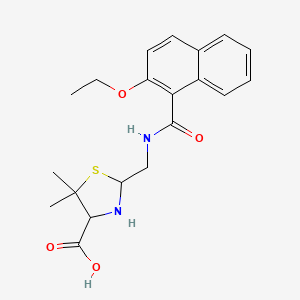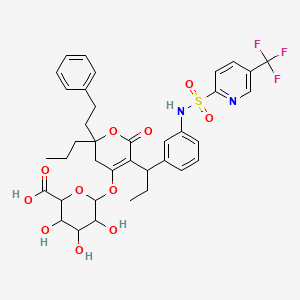
Tipranavirbeta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipranavirbeta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infections. This compound is formed when Tipranavir undergoes glucuronidation, a process where glucuronic acid is added to the molecule, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tipranavirbeta-D-Glucuronide typically involves the glucuronidation of Tipranavir. This process can be carried out using uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes as catalysts . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods: Industrial production of this compound may involve biocatalysis using whole-cell systems or isolated enzymes. The use of recombinant UGT enzymes expressed in microbial hosts can enhance the efficiency and yield of the glucuronidation process . Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tipranavirbeta-D-Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the parent compound, Tipranavir .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronide donor and UGT enzymes as catalysts . The reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, Tipranavir, facilitating its excretion from the body .
Scientific Research Applications
Tipranavirbeta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of Tipranavir in the body . Additionally, it serves as a reference compound in the development of analytical methods for detecting and quantifying Tipranavir and its metabolites in biological samples . In the field of drug development, understanding the formation and behavior of glucuronides like this compound is crucial for predicting drug-drug interactions and optimizing pharmacokinetic properties .
Mechanism of Action
The mechanism of action of Tipranavirbeta-D-Glucuronide involves its role as a metabolite of Tipranavir. Tipranavir itself is a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and the formation of mature virions . The glucuronidation of Tipranavir to form this compound enhances the solubility and excretion of the drug, thereby aiding in its clearance from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tipranavirbeta-D-Glucuronide include other glucuronides formed from protease inhibitors used in HIV treatment, such as Darunavirbeta-D-Glucuronide and Atazanavirbeta-D-Glucuronide .
Uniqueness: This compound is unique due to its formation from Tipranavir, a non-peptidic protease inhibitor with a distinct resistance profile against HIV-1 . Unlike other protease inhibitors, Tipranavir is effective against a wide range of drug-resistant HIV strains, making its glucuronide metabolite particularly significant in the context of multidrug-resistant HIV treatment .
Properties
Molecular Formula |
C37H41F3N2O11S |
|---|---|
Molecular Weight |
778.8 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47) |
InChI Key |
ODSCYUCOVFARRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
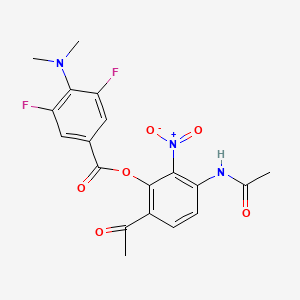
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)
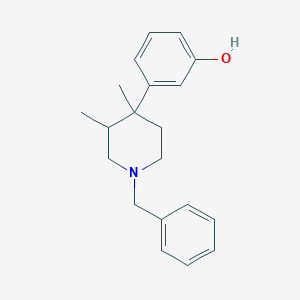
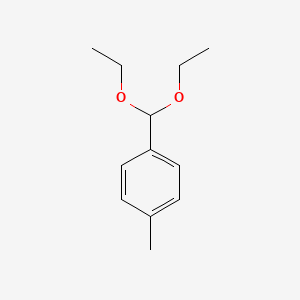
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
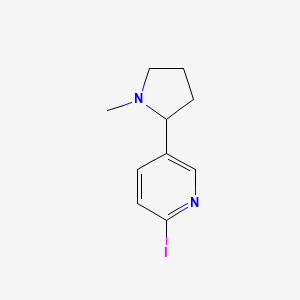
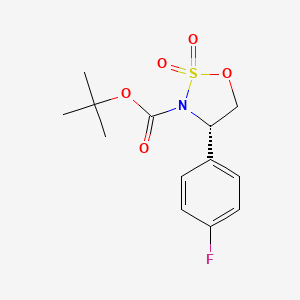
![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
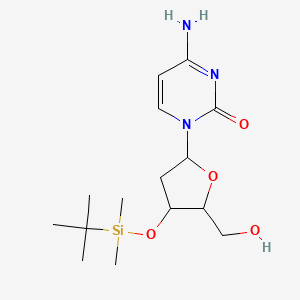

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)
![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
